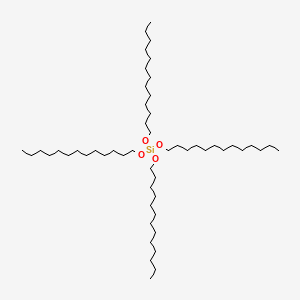![molecular formula C22H28Zr+2 B13736760 Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is a complex organometallic compound It is known for its unique structure, which includes a zirconium center coordinated to two indenyl ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the addition of lithium or sodium salts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand substitution reactions are common, where the indenyl ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions yield zirconium oxides, while substitution reactions produce new zirconium complexes with different ligands .
Scientific Research Applications
Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including high-performance polymers and ceramics.
Mechanism of Action
The mechanism of action of Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) involves its ability to coordinate with various substrates through its zirconium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Zirconium tetrachloride: A simpler zirconium compound used in similar catalytic applications.
Zirconium acetylacetonate: Another zirconium complex with different ligands, used in organic synthesis.
Zirconium alkoxides: Compounds with alkoxide ligands, used in the production of advanced materials.
Uniqueness
Zirconium,[(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is unique due to its specific ligand structure, which imparts distinct catalytic properties.
Properties
Molecular Formula |
C22H28Zr+2 |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
(1R)-1-methanidyl-2-[2-[(1R)-1-methanidyl-4,5,6,7-tetrahydro-1H-inden-2-yl]ethyl]-4,5,6,7-tetrahydro-1H-indene;zirconium(4+) |
InChI |
InChI=1S/C22H28.Zr/c1-15-17(13-19-7-3-5-9-21(15)19)11-12-18-14-20-8-4-6-10-22(20)16(18)2;/h13-16H,1-12H2;/q-2;+4/t15-,16-;/m1./s1 |
InChI Key |
BFCNVERTNMBVEA-QNBGGDODSA-N |
Isomeric SMILES |
[CH2-][C@H]1C2=C(CCCC2)C=C1CCC3=CC4=C([C@@H]3[CH2-])CCCC4.[Zr+4] |
Canonical SMILES |
[CH2-]C1C2=C(CCCC2)C=C1CCC3=CC4=C(C3[CH2-])CCCC4.[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)

![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)
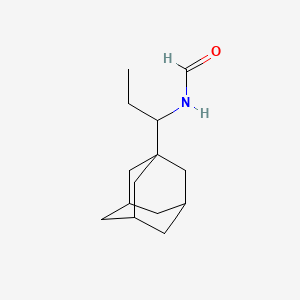



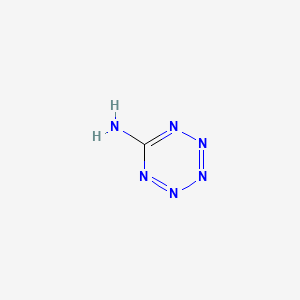
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
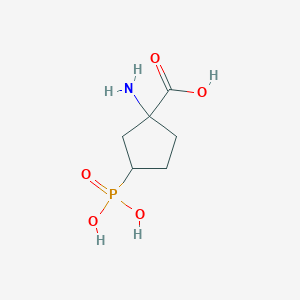
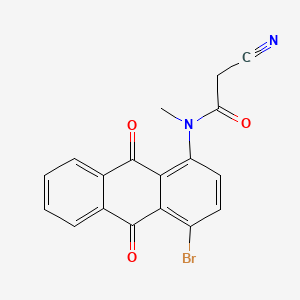
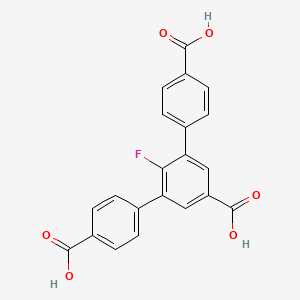
![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
